REACTION_CXSMILES
|
[C:1]([N:5]1[CH:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[O:6]1)([CH3:4])([CH3:3])[CH3:2].[C-]#[Si+]>>[C:1]([N+:5]([O-:6])=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
119.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N1OC1C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#[Si+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a nitrogen charged 250 ml
|
Type
|
CUSTOM
|
Details
|
3-necked, round bottom flask equipped with a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
The system was continuously flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
Upon reaching 120°
|
Type
|
CUSTOM
|
Details
|
the heat was removed as the exothermic rearrangement
|
Type
|
CUSTOM
|
Details
|
to about 134° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled after a total reaction time of about 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
CUSTOM
|
Details
|
the liquid N-t-butylphenylnitrone crystallized
|
Type
|
CUSTOM
|
Details
|
to form a solid
|
Type
|
CUSTOM
|
Details
|
a crude yield of 109.4 gm (91.7% of theoretical yield)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)[N+](=CC1=CC=CC=C1)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([N:5]1[CH:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[O:6]1)([CH3:4])([CH3:3])[CH3:2].[C-]#[Si+]>>[C:1]([N+:5]([O-:6])=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
119.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N1OC1C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#[Si+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a nitrogen charged 250 ml
|
Type
|
CUSTOM
|
Details
|
3-necked, round bottom flask equipped with a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
The system was continuously flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
Upon reaching 120°
|
Type
|
CUSTOM
|
Details
|
the heat was removed as the exothermic rearrangement
|
Type
|
CUSTOM
|
Details
|
to about 134° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled after a total reaction time of about 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
CUSTOM
|
Details
|
the liquid N-t-butylphenylnitrone crystallized
|
Type
|
CUSTOM
|
Details
|
to form a solid
|
Type
|
CUSTOM
|
Details
|
a crude yield of 109.4 gm (91.7% of theoretical yield)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)[N+](=CC1=CC=CC=C1)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |